molecular formula C20H20N2O2S B2586729 ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1207043-30-8

ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2586729
CAS No.: 1207043-30-8
M. Wt: 352.45
InChI Key: FUWZJDLIZBGYBZ-UHFFFAOYSA-N
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Description

Ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a sulfur-containing imidazole derivative characterized by a thioether linkage between the imidazole core and an ethyl acetate group. Its structure includes a 5-phenyl substituent on the imidazole ring and a para-tolyl (p-tolyl) group at the N1 position. This compound is synthesized via S-alkylation reactions, often involving refluxing intermediates in organic solvents like benzene or ethyl acetate, followed by purification through recrystallization .

Properties

IUPAC Name

ethyl 2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-13-18(16-7-5-4-6-8-16)22(20)17-11-9-15(2)10-12-17/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWZJDLIZBGYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the phenyl and p-tolyl groups. The final step involves the thioesterification to introduce the ethyl thioacetate moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and the use of industrial reactors can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate exhibits significant antimicrobial properties. Research has focused on its effectiveness against various pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureus12.525
Escherichia coli1530

In vitro evaluations have shown that this compound can effectively inhibit bacterial growth, making it a candidate for further investigation as an antimicrobial agent .

Anticancer Research

The compound has also been investigated for its cytotoxic properties against various cancer cell lines. Studies suggest that it may exhibit anticancer activity, although further research is needed to elucidate its mechanisms of action and specific targets within cellular pathways. The potential for this compound to interact with biomolecules could provide insights into its therapeutic applications in oncology.

Comparison with Other Imidazole Derivatives

This compound can be compared with other imidazole derivatives to highlight its unique properties:

Compound NameStructural FeaturesUnique Aspects
1-Phenyl-2-(p-tolyl)-1H-imidazoleLacks thioacetate groupDifferent biological activity profile
Ethyl 2-((1-phenyl-1H-imidazol-2-yl)thio)acetateLacks p-tolyl groupMay affect binding affinity
2-Mercapto-1-phenyI -5-(p-tolyl)-1H-imidazoleContains free thiol groupDifferent reactivity due to thiol presence
Ethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetateMethyl substitution on imidazoleVariations in biological activity due to methyl group presence

The specific substitution pattern in this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Industrial Applications

In addition to its research applications, this compound has potential industrial applications. It can serve as an intermediate in the synthesis of more complex molecules and be utilized in studies involving enzyme inhibition and protein interactions. Furthermore, it may find use in the production of specialty chemicals and materials, particularly within the pharmaceutical industry .

Mechanism of Action

The mechanism of action of ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl and p-tolyl groups can enhance the compound’s binding affinity and specificity. The thioacetate moiety can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several imidazole-based derivatives, differing primarily in substituents and functional groups. Key analogues include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents/R-Groups Key Functional Features
Ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate C₂₀H₂₀N₂O₂S 5-phenyl, N1-p-tolyl, thioether, ester Thioether linkage, ester group
6-((4-Methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (2f) C₁₉H₁₆N₄O₅S Pyrimidinone core, 4-methoxyphenylamino, nitrobenzyl thioether Pyrimidinone ring, nitro group, ketone
N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide Varies by substituent Benzothiazole, dimethylimidazole, thioacetamide Benzothiazole moiety, acetamide linker
Ethyl (2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-5-oxo-4,5-dihydro-1H-imidazol-1-yl)amino)acetate (C2) C₂₅H₂₃ClN₄O₃S Chlorobenzothiophene, dimethylaminobenzylidene, aminoacetate Benzothiophene, Schiff base, ester

Key Observations :

  • Thioether vs. Acetamide Linkages : The target compound’s thioether-ester group contrasts with acetamide-linked derivatives (e.g., ), which may enhance metabolic stability but reduce solubility due to increased hydrophobicity.
  • Aromatic Substituents : The p-tolyl group in the target compound confers lipophilicity, whereas nitro or methoxy groups in analogues (e.g., 2f ) introduce polar or electron-withdrawing effects, altering reactivity and binding interactions.

Physicochemical Properties

  • Melting Points : Derivatives with nitro groups (e.g., 2f ) exhibit higher melting points (215–217°C) due to stronger intermolecular interactions, whereas the target compound’s ester group likely reduces crystallinity.
  • Solubility: The p-tolyl and phenyl groups in the target compound may limit aqueous solubility compared to methoxy- or amino-substituted analogues (e.g., C2 ).

Biological Activity

Ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a synthetic compound that belongs to the class of imidazole derivatives. This article delves into its biological activity, highlighting its potential applications in antimicrobial and anticancer research, while providing data tables and relevant findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2S, with a molecular weight of approximately 352.5 g/mol. The compound features an imidazole ring substituted with both phenyl and p-tolyl groups, along with an ethyl thioacetate moiety. These structural characteristics contribute to its unique chemical properties and potential biological activities.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. Research has focused on its effectiveness against various pathogens, with findings suggesting that it may inhibit bacterial growth effectively.

In Vitro Studies

In vitro evaluations have been conducted to assess the antimicrobial efficacy of this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against several bacterial strains. For instance, the compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli , with MIC values comparable to standard antibiotics .

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus12.525
Escherichia coli1530

Additionally, time-kill assays indicated that the compound could significantly reduce bacterial viability over time, further supporting its potential as an antimicrobial agent.

Anticancer Activity

Research into the anticancer properties of this compound has shown promising results. The compound has been evaluated for cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cytotoxicity Assays

Cytotoxicity was assessed using MTT assays, which measure cell viability after treatment with varying concentrations of the compound. The results indicated that this compound exhibits dose-dependent cytotoxicity.

Cell Line IC50 (µM)
MCF-718.0
A54922.5

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

The biological activity of this compound is thought to involve multiple mechanisms. Preliminary studies indicate its potential to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Enzyme Inhibition Studies

Further investigations have shown that the compound may act as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in bacterial and cancer cell metabolism . The IC50 values for these enzyme interactions were found to be:

Enzyme IC50 (µM)
DNA gyrase15.0
Dihydrofolate reductase3.0

Q & A

Q. What are the common synthetic routes for ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate?

The synthesis typically involves nucleophilic substitution between a thiol-containing imidazole precursor (e.g., 5-phenyl-1-(p-tolyl)-1H-imidazole-2-thiol) and an α-chloroacetate derivative. For example, potassium carbonate in ethanol facilitates the reaction between the thiol group and 2-chloroacetamide derivatives under reflux, yielding the target compound . Optimization of solvent polarity (e.g., using DMF or acetonitrile) and base strength (e.g., K₂CO₃ or NaH) is critical for improving yields (typically 60–85%) .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and thioether linkage (e.g., δ ~4.3 ppm for the ethyl ester group, δ ~3.8 ppm for the SCH₂CO moiety) .
  • X-ray crystallography : Resolve ambiguities in imidazole ring substitution patterns and confirm spatial arrangements (e.g., torsion angles between aryl groups) .
  • Elemental analysis : Validate purity by comparing calculated vs. experimental C/H/N/S percentages .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energy barriers for key steps like nucleophilic attack or solvent effects. For example, ICReDD’s approach combines computational path searches with experimental feedback to narrow optimal conditions (e.g., solvent choice, temperature) . Molecular docking can also pre-screen derivatives for bioactivity, guiding synthetic priorities .

Q. How can researchers resolve discrepancies in NMR data for derivatives of this compound?

Contradictions in spectral assignments (e.g., overlapping peaks or unexpected coupling patterns) may arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

  • Variable-temperature NMR : Suppress signal splitting caused by conformational exchange .
  • 2D NMR (COSY, HSQC) : Resolve connectivity ambiguities in crowded spectral regions .
  • Cross-validation with X-ray data : Confirm substituent positions when spectral data conflict .

Q. What strategies are effective in designing derivatives for biological activity studies?

  • Structural diversification : Modify the phenyl or p-tolyl groups to alter steric/electronic profiles. For example, fluorinated or brominated aryl rings enhance metabolic stability .
  • Bioisosteric replacement : Substitute the thioacetate group with sulfonamide or oxadiazole moieties to improve binding affinity .
  • Docking studies : Prioritize derivatives predicted to interact with target proteins (e.g., cyclooxygenase isoforms COX1/2) .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

  • Reactor design : Use continuous-flow systems to control exothermic reactions and improve mixing efficiency .
  • Process analytical technology (PAT) : Monitor reaction progress in real time via in-line FTIR or Raman spectroscopy .
  • Purification : Optimize recrystallization solvents (e.g., ethanol/water mixtures) to balance yield and purity .

Methodological Considerations

Q. How to analyze reaction mechanisms for thioether bond formation?

  • Kinetic studies : Track reaction progress under varying temperatures or concentrations to determine rate laws .
  • Isotopic labeling : Use ³⁵S-labeled thiol precursors to trace sulfur incorporation .
  • Computational modeling : Identify intermediates and transition states using Gaussian or ORCA software .

Q. How to address low yields in multi-step syntheses of imidazole-thioacetate hybrids?

  • Protecting groups : Temporarily shield reactive sites (e.g., imidazole NH) during incompatible steps .
  • Catalyst screening : Test palladium or copper catalysts for Suzuki couplings in aryl-functionalized intermediates .
  • Parallel synthesis : Use high-throughput platforms to explore diverse conditions (e.g., solvent/base combinations) .

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